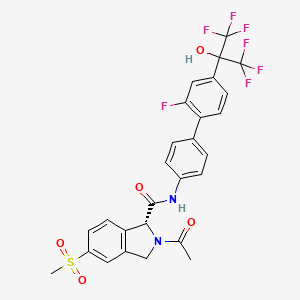
ROR|At inverse agonist 26
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ROR|At inverse agonist 26: is a synthetic compound designed to modulate the activity of retinoic acid receptor-related orphan receptors (RORs). These receptors are ligand-dependent transcription factors involved in various biological processes, including circadian rhythm, metabolism, inflammation, and immune response . This compound specifically targets the RORγt isoform, which plays a crucial role in the differentiation of T helper 17 (Th17) cells and the production of interleukin 17 (IL-17), a pro-inflammatory cytokine .
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of ROR|At inverse agonist 26 involves a multi-step process. One of the key steps includes a reductive alkylation sequence between indole and benzaldehyde intermediates . The indole precursor can be alkylated at different positions to provide access to various isomeric chemical series. The benzaldehyde fragment is prepared from inexpensive 2,4-dichlorobenzoic acid through a two-step process .
Industrial Production Methods: : Industrial production of this compound typically involves large-scale synthesis using chromatography-free methods to support pre-clinical research activities . This approach ensures the compound’s availability for extensive biological testing and potential therapeutic applications.
化学反应分析
Types of Reactions: : ROR|At inverse agonist 26 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, leading to different analogs.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed in substitution reactions.
Major Products: : The major products formed from these reactions include various analogs and derivatives of this compound, each with potentially different biological activities .
科学研究应用
Chemistry: : ROR|At inverse agonist 26 is used in chemical research to study the structure-activity relationships of RORγt inverse agonists. It helps in understanding the molecular interactions and binding affinities of these compounds .
Biology: : In biological research, this compound is employed to investigate the role of RORγt in the differentiation of Th17 cells and the production of IL-17. It is also used to study the effects of RORγt modulation on immune response and inflammation .
Medicine: : The compound has potential therapeutic applications in treating autoimmune and inflammatory diseases. By inhibiting the activity of RORγt, this compound can reduce the production of pro-inflammatory cytokines and ameliorate disease symptoms .
Industry: : In the pharmaceutical industry, this compound is used in drug development programs targeting RORγt. It serves as a lead compound for designing new therapeutics with improved efficacy and safety profiles .
作用机制
ROR|At inverse agonist 26 exerts its effects by binding to the ligand-binding domain of RORγt. This binding induces a conformational change in the receptor, leading to the repression of its transcriptional activity . The compound stabilizes the inactive form of RORγt, preventing it from recruiting coactivators and initiating gene transcription . This results in the downregulation of IL-17 production and a reduction in inflammation .
相似化合物的比较
Similar Compounds
SR0987: A synthetic RORγt agonist that increases IL-17 production.
A-9758: An inverse agonist with high selectivity for RORγt, used in pre-clinical research.
SR2211: Another RORγt inverse agonist with potential therapeutic applications.
Uniqueness: : ROR|At inverse agonist 26 is unique due to its specific binding affinity and selectivity for RORγt. It has been shown to effectively reduce IL-17 production and ameliorate symptoms in experimental models of autoimmune diseases . Its distinct chemical structure and mechanism of action make it a valuable tool in both research and therapeutic contexts .
属性
分子式 |
C27H21F7N2O5S |
|---|---|
分子量 |
618.5 g/mol |
IUPAC 名称 |
(1R)-2-acetyl-N-[4-[2-fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]-5-methylsulfonyl-1,3-dihydroisoindole-1-carboxamide |
InChI |
InChI=1S/C27H21F7N2O5S/c1-14(37)36-13-16-11-19(42(2,40)41)8-10-21(16)23(36)24(38)35-18-6-3-15(4-7-18)20-9-5-17(12-22(20)28)25(39,26(29,30)31)27(32,33)34/h3-12,23,39H,13H2,1-2H3,(H,35,38)/t23-/m1/s1 |
InChI 键 |
WVNQGZGUMWTZCN-HSZRJFAPSA-N |
手性 SMILES |
CC(=O)N1CC2=C([C@@H]1C(=O)NC3=CC=C(C=C3)C4=C(C=C(C=C4)C(C(F)(F)F)(C(F)(F)F)O)F)C=CC(=C2)S(=O)(=O)C |
规范 SMILES |
CC(=O)N1CC2=C(C1C(=O)NC3=CC=C(C=C3)C4=C(C=C(C=C4)C(C(F)(F)F)(C(F)(F)F)O)F)C=CC(=C2)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


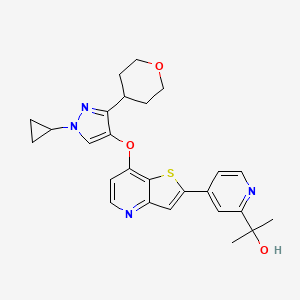
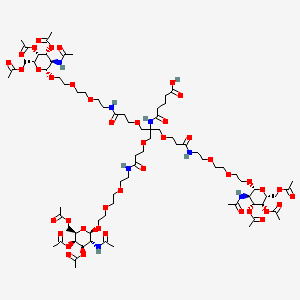

![7-{[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]oxy}-6-methoxychromen-2-one](/img/structure/B12424909.png)
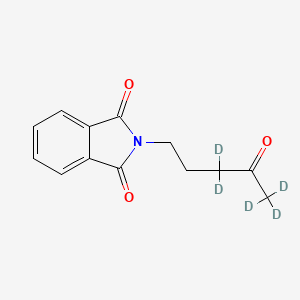
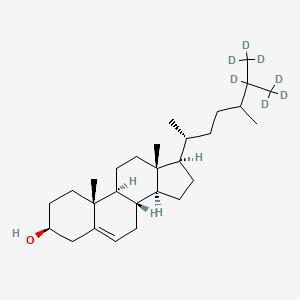
![2-N-propan-2-yl-4-N-[2-(trifluoromethyl)pyridin-4-yl]-6-[6-(trifluoromethyl)pyridin-2-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B12424925.png)

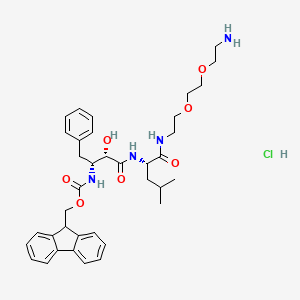


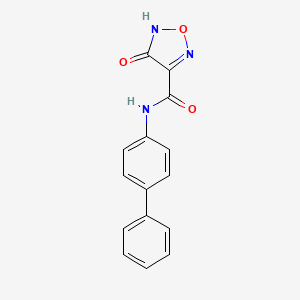
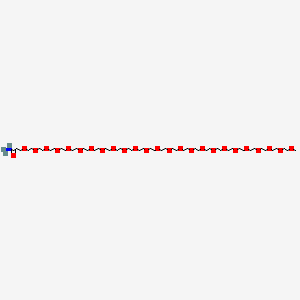
![methyl 2-[(1S,3S,7S,12R,16R,18S)-8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12424983.png)
